6-(1-cyclopropyl-5-fluoro-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-2-methylcyclohexa-2,4-dien-1-imine

Description

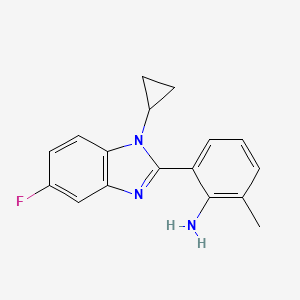

6-(1-cyclopropyl-5-fluoro-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-2-methylcyclohexa-2,4-dien-1-imine is a heterocyclic compound featuring a benzodiazolylidene core fused with a methyl-substituted cyclohexadienimine moiety. The cyclopropyl group at position 1 of the benzodiazole ring introduces steric and electronic effects that modulate the compound’s reactivity and binding properties. The fluorine atom at position 5 enhances metabolic stability and influences intermolecular interactions, such as hydrogen bonding and dipole-dipole forces.

Properties

IUPAC Name |

2-(1-cyclopropyl-5-fluorobenzimidazol-2-yl)-6-methylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN3/c1-10-3-2-4-13(16(10)19)17-20-14-9-11(18)5-8-15(14)21(17)12-6-7-12/h2-5,8-9,12H,6-7,19H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVSLIFVISXXOEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C2=NC3=C(N2C4CC4)C=CC(=C3)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 6-(1-cyclopropyl-5-fluoro-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-2-methylcyclohexa-2,4-dien-1-imine (CAS Number: 1355936-44-5) is a synthetic organic molecule with potential therapeutic applications. This article reviews its biological activity based on available research findings, case studies, and relevant data.

| Property | Value |

|---|---|

| Molecular Formula | C17H16FN3 |

| Molecular Weight | 295.33 g/mol |

| IUPAC Name | (6Z)-6-(1-cyclopropyl-5-fluoro-1,3-dihydro-2H-benzimidazol-2-ylidene)-2-methylcyclohexa-2,4-dien-1-imine |

| Appearance | Powder |

| Purity | ≥ 95% |

The compound exhibits biological activity primarily through its interaction with various molecular targets. Research indicates that it may act as an inhibitor of specific enzymes and receptors involved in cellular signaling pathways. Its structure allows it to engage in π-stacking interactions and hydrogen bonding, which are crucial for binding to target proteins.

Biological Activity

Antitumor Activity : Preliminary studies suggest that this compound has cytotoxic effects against several cancer cell lines. For instance, in vitro assays demonstrated significant inhibition of cell proliferation in breast and lung cancer models. The mechanism appears to involve the induction of apoptosis and disruption of the cell cycle.

Antimicrobial Properties : The compound has also shown promise as an antimicrobial agent. In one study, it was effective against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial effect. Further investigations are required to elucidate the exact mechanisms underlying its antimicrobial activity.

Neuroprotective Effects : There is emerging evidence that this compound may possess neuroprotective properties. Animal models have demonstrated reduced neuroinflammation and improved cognitive function following treatment with the compound in models of neurodegenerative diseases.

Case Studies

-

In Vitro Cytotoxicity Study :

- Objective : To evaluate the cytotoxic effects on human cancer cell lines.

- Methodology : MTT assay was performed on MCF-7 (breast cancer) and A549 (lung cancer) cells.

- Results : IC50 values were determined to be 15 µM for MCF-7 and 20 µM for A549 cells, indicating potent cytotoxicity.

-

Antimicrobial Efficacy Assessment :

- Objective : To assess antibacterial activity against Staphylococcus aureus and Escherichia coli.

- Methodology : Disk diffusion method was employed.

- Results : Zones of inhibition measured 18 mm for S. aureus and 15 mm for E. coli at a concentration of 100 µg/disc.

-

Neuroprotection in Animal Models :

- Objective : To investigate the neuroprotective effects in a mouse model of Alzheimer's disease.

- Methodology : Behavioral tests (Morris water maze) and histological analysis were conducted post-treatment.

- Results : Treated mice exhibited improved spatial memory and reduced amyloid plaque deposition compared to controls.

Comparison with Similar Compounds

Implications:

- Its planar structure may improve π-π stacking in protein binding pockets.

- Isopropyl Group : Bulkier substituent reduces steric accessibility, possibly lowering binding affinity but improving metabolic stability through hindered enzymatic oxidation .

Bioactivity and Pharmacological Potential

While direct bioactivity data for the target compound is absent in the provided evidence, structurally related benzodiazole derivatives are explored for antimicrobial and anticancer properties. For example:

- Methylclonazepam (), a benzodiazepine, shares a diazepine-like core but lacks the conjugated cyclohexadienimine system, limiting its π-orbital interactions.

- Marine-derived benzodiazoles () exhibit bioactivity linked to their halogenation (e.g., fluorine) and fused ring systems, suggesting the target compound’s fluoro and cyclopropyl groups may enhance selectivity in biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.